molecular formula C15H19N3OS B2416696 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034304-70-4

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2416696
CAS RN: 2034304-70-4
M. Wt: 289.4
InChI Key: VQGFQUWEQRCJFT-UHFFFAOYSA-N
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Description

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

Research focuses on synthesizing diverse heterocyclic compounds using thiophene and pyrazole derivatives as starting materials. These efforts aim to explore the chemical reactions and potential applications of these compounds. For instance, the synthesis of thiadiazoles, α-pyranone, pyridine, and polysubstituted benzene from thiadiazolyl ethanone illustrates the versatility of these compounds in generating novel heterocycles that could be tested against various diseases, including tuberculosis, based on molecular docking studies (Abdelall, 2014).

Antiviral and Antimicrobial Activity

Some studies have explored the antiviral properties of compounds synthesized from pyrazole derivatives. The antiviral activity against HSV1 and HAV-MBB highlights the potential therapeutic applications of these compounds (Attaby et al., 2006). Moreover, the synthesis of novel Schiff bases from thiophene carbonitrile and their evaluation for antimicrobial activity demonstrate the broad spectrum of biological activities of these compounds (Puthran et al., 2019).

Anticancer Activity

The synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and the evaluation of their anticancer activity showcase the potential of these compounds in cancer research. The investigation revealed that certain derivatives exhibit significant growth inhibitory effects on various human cancer cell lines, suggesting a promising direction for further development in anticancer drug research (Inceler et al., 2013).

Enzyme Inhibitory Activity

The design and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) highlight the potential of these compounds in treating diseases associated with enzyme dysfunction. Molecular docking studies further support the binding affinities of these compounds to the active sites of the enzymes, indicating their potential as enzyme inhibitors (Cetin et al., 2021).

properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-17-7-4-14(16-17)13-3-2-6-18(10-13)15(19)9-12-5-8-20-11-12/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGFQUWEQRCJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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